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Welcome to the DIA-NN Technical Support Center. This resource is designed for researchers,

scientists, and drug development professionals to provide troubleshooting guidance and

frequently asked questions (FAQs) for the identification of low-abundance proteins using DIA-

NN.

Troubleshooting Guide
This guide addresses specific issues you may encounter when targeting low-abundance

proteins in your DIA-MS experiments.

Issue 1: Low number of identified proteins, especially known low-abundance targets.

Question: I am not identifying the number of proteins I expect, and my low-abundance

proteins of interest are missing from the results. What DIA-NN settings can I adjust?

Answer: Several factors can influence the depth of proteome coverage. Here are key DIA-

NN settings and strategies to optimize for low-abundance protein identification:

Mass Accuracy: This is a critical parameter. While DIA-NN can automatically optimize it,

for low-signal data, it's preferable to set it manually based on your instrument's

performance. Run a few representative files with the "Unrelated runs" option checked and

observe the 'Optimised mass accuracy' and 'Recommended MS1 mass accuracy' in the

log file. Use these values for your full analysis.
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Match-Between-Runs (MBR): This is arguably the most crucial feature for increasing

identifications of low-abundance proteins. MBR, also known as cross-run matching,

leverages information from runs where a peptide is confidently identified to find it in runs

where the signal is weaker. Always enable MBR for quantitative analyses.[1] This is a two-

pass process where DIA-NN first creates an empirical spectral library from your data and

then re-analyzes the experiment with this library, significantly improving data

completeness.[1]

Library-Free vs. Library-Based: For samples with very limited starting material, a library-

free approach can be advantageous as it doesn't require separate DDA runs to build a

spectral library.[2] DIA-NN's in-silico library generation is highly effective. However, if you

have access to a high-quality, sample-specific spectral library generated from fractionated

DDA data, it can improve identification specificity. For maximal depth, a project-specific

library generated from a deep fractionation of a pooled sample similar to your

experimental samples is often the gold standard.

Deep Learning Model: DIA-NN utilizes deep neural networks to distinguish real signals

from noise, which is particularly beneficial for low-abundance peptides where the signal-to-

noise ratio is low.[3][4] Ensure you are using a recent version of DIA-NN to take advantage

of the latest model improvements.
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A workflow for optimizing DIA-NN parameters for a specific dataset.

Issue 2: High number of missing values for low-abundance proteins across replicates.

Question: Even with MBR enabled, I have a high percentage of missing values for my

proteins of interest. How can I improve data completeness?

Answer: High missing values for low-abundance proteins, despite using MBR, can be due to

several factors. Here’s how to address this:

Relaxing FDR: For initial exploratory analysis, you might consider slightly relaxing the

protein group q-value (e.g., from 0.01 to 0.05) to include more identifications. However, be

cautious as this increases the false discovery rate.

Check Quality Control (QC) Metrics: Examine the QC metrics in the stats.tsv file. High

variability in metrics like "Total MS1 intensity" or "Identified precursors" across replicates

could indicate issues with sample preparation or instrument performance, which

disproportionately affect low-abundance proteins.

Data Imputation: In DIA, a missing value is more likely to represent a truly low-abundant or

absent protein compared to DDA.[1] If imputation is necessary for downstream analysis,

consider methods appropriate for non-random missingness, such as minimum value

imputation, but use statistical tests that are robust to non-Gaussian distributions.

Issue 3: Difficulty in distinguishing true low-abundance signals from noise.

Question: How can I be confident that the identified low-abundance proteins are real and not

just noise?

Answer: DIA-NN has robust statistical controls, but manual inspection of low-abundance hits

can be valuable.

Visualization in Skyline: DIA-NN can generate output that is compatible with Skyline.[5]

This allows you to visually inspect the chromatograms and fragmentation patterns of your

low-abundance peptides. Look for well-defined, co-eluting fragment ions that align with the

library spectrum.
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Protein and Precursor q-values: Pay close attention to the Protein.Q.Value and

Precursor.Q.Value in the main report. A low q-value (e.g., < 0.01) indicates a high-

confidence identification.

Proteotypic Peptides: The main report indicates whether a peptide is "proteotypic" (unique

to a specific protein group). Identifications based on proteotypic peptides are more

reliable.
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A decision-making process for validating low-abundance protein identifications.

Frequently Asked Questions (FAQs)
Q1: What are the ideal Mass accuracy and MS1 accuracy settings for my instrument?

A1: These settings are instrument-dependent. DIA-NN's documentation provides

recommended starting points for common mass spectrometers. For optimal performance, it

is highly recommended to run DIA-NN on a few representative files with the automatic

optimization (Mass accuracy and MS1 accuracy set to 0) and then use the reported

optimized values for the entire dataset. This ensures the settings are tailored to your specific

LC-MS setup.

Q2: Should I use a library-free or library-based approach for my low-protein-amount

samples?

A2: A library-free approach is often advantageous for low-amount samples because it does

not require sacrificing precious sample material to build a DDA-based spectral library.[2] DIA-

NN's performance in library-free mode is excellent and can outperform library-based

approaches if the provided library is not comprehensive.[6] However, a high-quality, deep

spectral library generated from a similar, but not sample-limited, source can provide the

highest sensitivity and specificity.

Q3: How does "Match between runs" (MBR) work and why is it so important for low-

abundance proteins?

A3: MBR in DIA-NN is a two-pass process. In the first pass, it creates a spectral library from

the identifications made across all your runs. In the second pass, it uses this comprehensive,

project-specific library to re-analyze each run. This allows the algorithm to identify peptides in

samples where their signal is low, based on their confident identification and retention time

alignment in other, potentially higher-signal, samples. This is particularly powerful for low-

abundance proteins, which may only be stochastically identified in a subset of runs without

MBR.

Q4: I have a large number of samples. Will enabling MBR significantly increase processing

time?
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A4: Yes, MBR will increase the processing time as it involves a second analysis pass.

However, the improvement in data quality, especially for low-abundance proteins, generally

outweighs the additional computational cost. For very large datasets, you can create the

initial spectral library from a representative subset of your runs to speed up the first pass.

Q5: How do I interpret the output files to assess the quantification of my low-abundance

proteins?

A5: The main output file to inspect is the report.tsv (or the more recent .parquet format). Key

columns include:

Protein.Q.Value: The confidence of the protein identification.

PG.MaxLFQ: The MaxLFQ-normalized quantity of the protein group. This is generally the

best value to use for quantitative comparisons.

Precursor.Normalised: The normalized quantity of the individual precursor. For a quick

overview of protein quantities across all samples, the pg_matrix.tsv file provides a wide-

format table with proteins as rows and samples as columns.[1]

Quantitative Data Summary
When evaluating different DIA-NN settings, it is crucial to compare key metrics in a structured

manner. Below is a template table you can use to summarize your findings from different

analysis runs.
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Parameter
Setting

# Protein
Groups
Identified

# Precursors
Identified

% Missing
Values (Low-
Abundance
Proteins of
Interest)

Median CV (%)
(Replicates)

Run 1: Default

Settings

Run 2: MBR

Enabled

Run 3: Manual

Mass Acc.

Run 4: MBR +

Manual Acc.

Experimental Protocols
Protocol 1: Determining Optimal Mass Accuracies

Select Runs: Choose 2-3 representative raw data files from your experiment. These should

be typical in terms of sample complexity and instrument performance.

Configure DIA-NN:

Add the selected raw files.

Provide your FASTA database.

Set Mass accuracy (MS2) and MS1 accuracy to 0 (for automatic optimization).

Check the Unrelated runs option in the advanced settings. This tells DIA-NN to optimize

parameters for each run independently.

Click Run.
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Analyze Log Files: For each completed run, open the corresponding .log.txt file. Search for

the lines containing "Optimised mass accuracy" and "Recommended MS1 mass accuracy".

Record Values: Note down these values for each of the test runs.

Set Manual Parameters: For your final, full analysis of all samples, use the average of the

optimized values from your test runs as the manual settings for Mass accuracy (MS2) and

MS1 accuracy. Ensure the Unrelated runs option is unchecked for the final analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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